Ethyl 4-amino-6-chloronicotinate

Overview

Description

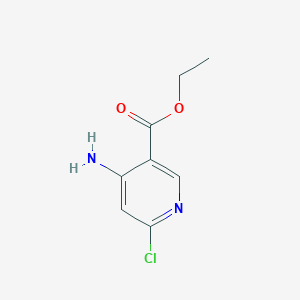

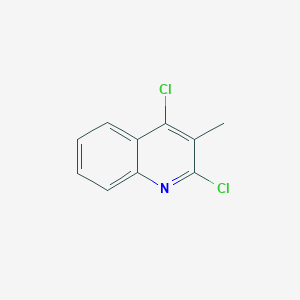

Ethyl 4-amino-6-chloronicotinate is a chemical compound with the molecular formula C8H9ClN2O2 . It is used for research and development purposes .

Molecular Structure Analysis

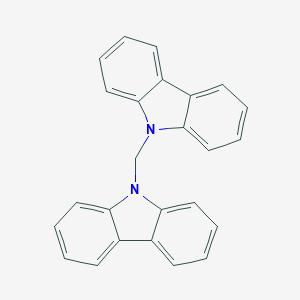

The molecular structure of Ethyl 4-amino-6-chloronicotinate consists of 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C8H9ClN2O2/c1-2-13-8(12)5-4-11-7(9)3-6(5)10/h3-4H,2H2,1H3,(H2,10,11) .Physical And Chemical Properties Analysis

Ethyl 4-amino-6-chloronicotinate has a molecular weight of 200.62 g/mol . It has 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass and monoisotopic mass are 200.0352552 g/mol . The compound has a topological polar surface area of 65.2 Ų and a complexity of 189 .Scientific Research Applications

Molluscicidal Properties : A study by El-bayouki & Basyouni (1988) demonstrated the use of a compound similar to Ethyl 4-amino-6-chloronicotinate in synthesizing new thiazolo[5,4-d]pyrimidines with molluscicidal properties, showing potential applications in controlling schistosomiasis intermediate hosts (El-bayouki & Basyouni, 1988).

Potential Anticancer Agents : Temple et al. (1983) explored the synthesis of potential anticancer agents using a chloro group of a compound structurally related to Ethyl 4-amino-6-chloronicotinate. This research highlights the potential for developing novel anticancer drugs (Temple et al., 1983).

Photovoltaic Properties in Organic-Inorganic Photodiode Fabrication : Zeyada et al. (2016) investigated the photovoltaic properties of derivatives of Ethyl 4-amino-6-chloronicotinate, demonstrating their potential application in fabricating organic-inorganic photodiodes (Zeyada et al., 2016).

Spectroscopic Study for Structural and Physicochemical Properties : Karabacak et al. (2016) conducted a comprehensive spectroscopic study of Ethyl 6-chloronicotinate, a related compound, to understand its structural and physicochemical properties, which could inform various scientific applications (Karabacak et al., 2016).

Corrosion Inhibitors for Mild Steel : Dohare et al. (2017) explored derivatives of Ethyl 4-amino-6-chloronicotinate as novel corrosion inhibitors for mild steel, useful in industrial processes (Dohare et al., 2017).

Safety and Hazards

When handling Ethyl 4-amino-6-chloronicotinate, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental inhalation or ingestion, medical attention should be sought immediately .

Mechanism of Action

Target of Action

Ethyl 4-amino-6-chloronicotinate is a chemical compound with the molecular formula C8H9ClN2O2 The primary targets of this compound are currently not well-defined in the literature

Pharmacokinetics

Some physicochemical properties that could influence its pharmacokinetics have been reported . The compound has a high gastrointestinal absorption and is predicted to be BBB (Blood-Brain Barrier) permeant . The compound is also predicted to inhibit CYP1A2, an important enzyme involved in drug metabolism .

properties

IUPAC Name |

ethyl 4-amino-6-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-4-11-7(9)3-6(5)10/h3-4H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQIVHCEAFDMTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356462 | |

| Record name | ethyl 4-amino-6-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-amino-6-chloronicotinate | |

CAS RN |

380626-81-3 | |

| Record name | ethyl 4-amino-6-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B189275.png)

![1-[(2-Methoxyphenyl)sulfonyl]-2-nitrobenzene](/img/structure/B189287.png)